Cyclobutanone oxime
Overview
Description
Cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . The molecular formula of Cyclobutanone oxime is C4H7NO .
Synthesis Analysis
The transition-metal-catalyzed cyclobutanone oxime is induced via β-carbon elimination with the assistance of Pd0, and the radical-mediated oxidative ring opening of cyclobutanone oxime is achieved by selecting various oxidants to initiate a process of single electron transfer (SET) .Molecular Structure Analysis
Cyclobutanone oxime has a molecular weight of 85.104 Da . The structure of cyclobutanone oxime is based on a four-membered cyclic ketone .Chemical Reactions Analysis
Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals, which can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .Physical And Chemical Properties Analysis
Cyclobutanone oxime has a density of 1.2±0.1 g/cm3, a boiling point of 173.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C .Scientific Research Applications
Palladium-Catalyzed Transformations Cyclobutanone oxime and its derivatives have been subject to palladium-catalyzed transformations, leading to a variety of nitriles. This process involves crucial steps including oxidative addition and beta-carbon elimination, which are influenced by the substituents on the cyclobutane ring and the type of ligand employed. These transformations provide a method for C-C bond cleavage and subsequent formation of new bonds, demonstrating the compound's utility in complex organic synthesis (Nishimura et al., 2004).
Nickel-Catalyzed Cyanoalkylation Further extending the application of cyclobutanone oxime, nickel-catalyzed cyanoalkylation of heteroaromatic N-oxides and quinones has been explored. This method showcases the C-C bond cleavage of cyclobutanone oximes to form cyanoalkylated products. The use of a nickel source is critical for the cleavage and formation of C-C bonds, suggesting the potential involvement of radical intermediates in the transformation process (Gu et al., 2017).
Biological Activities and Natural Occurrence Cyclobutanes, including those with an oxygen atom such as oxetane-containing compounds, exhibit a wide range of biological activities. Found in nature, these compounds are produced by microorganisms, marine invertebrates, and algae, with significant presence in plants of the genus Taxus. Their potential as pharmacophores is highlighted by their antineoplastic, antiviral, and antifungal activities, among others (Vil’ et al., 2019).
Synthetic Applications and Functionalization The versatility of cyclobutanone oxime extends to its use in synthetic applications, where it acts as a precursor in various reactions including ring-opening, carboxylation, and alkyne insertion. These reactions enable the synthesis of complex molecules, showcasing the compound's role in expanding synthetic methodologies and achieving diverse molecular architectures. Examples include the ring-opening carboxylation of cyclic oxime esters with carbon dioxide and the alkyne insertion to form cyclohexenones, highlighting its broad utility in organic synthesis (Jiang et al., 2020); (Murakami et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-cyclobutylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYCXDWUKJSHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338059 | |
Record name | cyclobutanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanone oxime | |
CAS RN |
2972-05-6 | |
Record name | cyclobutanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.